2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
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Overview
Description
The compound “2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide” is a derivative of indole . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . These compounds bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Molecular Structure Analysis
The molecular structure of indole derivatives, including “this compound”, is characterized by an indole nucleus . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature . Unfortunately, the specific molecular structure analysis for “this compound” is not available in the retrieved papers.Scientific Research Applications
Chemical Synthesis and Derivatives
Studies have shown the versatility of benzamide derivatives in chemical synthesis, offering pathways to novel compounds with potential therapeutic properties. For instance, derivatives of benzamides, including those with chloro and hydroxy substituents, have been explored for the synthesis of complex molecules like quinazolinones, which exhibit a range of biological activities (Ozaki, Yamada, & Oine, 1983). Similarly, the synthesis of triazolylindole derivatives from benzamide compounds has been investigated for their antifungal activity, showcasing the potential for developing new antimicrobial agents (Singh & Vedi, 2014).
Biological Activity and Applications
Research on benzamide derivatives also extends into exploring their biological activities. For example, certain benzamide compounds have been synthesized and evaluated for their neuroleptic activity, indicating the potential for developing new treatments for psychosis (Iwanami et al., 1981). Additionally, the investigation of substituted benzamides for their in vitro receptor binding properties further underscores their relevance in pharmacological research, particularly as dopamine-D2 antagonists (Hall, Köhler, & Gawell, 1985).
Material Science and Molecular Engineering
The application of benzamide derivatives extends beyond biological activity to include material science, where they are utilized in designing novel materials like single-molecule and single-chain magnets. This is evident in studies where benzamide-based ligands coordinate with copper ions to yield complexes with significant magnetic properties (Costes, Vendier, & Wernsdorfer, 2010).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit various biological activities . This interaction could involve binding to the target receptor and inducing a conformational change that triggers a cascade of biochemical events.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific target and pathway it affects.
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-21-9-8-12-10-13(6-7-16(12)21)17(22)11-20-18(23)14-4-2-3-5-15(14)19/h2-10,17,22H,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCOUGBKRXEOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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